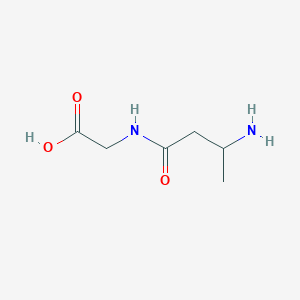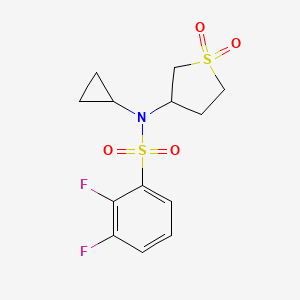![molecular formula C17H20N4O2 B7553172 1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid, commonly known as XAV-939, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. XAV-939 was first discovered as a Wnt pathway inhibitor, which is involved in cell proliferation, differentiation, and apoptosis. Since then, XAV-939 has been studied for its potential in treating various diseases, including cancer, Alzheimer's, and osteoporosis.
作用機序
XAV-939 inhibits the Wnt pathway by targeting the tankyrase enzyme, which is involved in the regulation of the pathway. Tankyrase promotes the degradation of Axin, a protein that is involved in the destruction complex of the pathway. By inhibiting tankyrase, XAV-939 stabilizes Axin, leading to the inhibition of the Wnt pathway.
Biochemical and Physiological Effects
XAV-939 has been shown to have various biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis. In Alzheimer's disease, XAV-939 reduces beta-amyloid plaque accumulation and improves cognitive function. In osteoporosis, XAV-939 promotes bone formation and reduces bone resorption.
実験室実験の利点と制限
One of the major advantages of XAV-939 is its specificity towards the Wnt pathway. This allows for targeted inhibition of the pathway without affecting other signaling pathways. Additionally, XAV-939 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of XAV-939 is its stability. XAV-939 is prone to degradation in aqueous solutions, which can affect its efficacy in lab experiments.
将来の方向性
There are several future directions for XAV-939 research. One area of interest is the potential use of XAV-939 in combination with other drugs for cancer treatment. XAV-939 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. Another area of interest is the potential use of XAV-939 in treating other diseases, such as liver fibrosis and diabetes. Additionally, further research is needed to optimize the stability of XAV-939 in aqueous solutions, which could improve its efficacy in lab experiments.
合成法
The synthesis of XAV-939 involves a multi-step process that includes the reaction of 2,6-dimethyl-4-pyrimidinamine with 3-bromopyridine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
XAV-939 has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. XAV-939 has been shown to inhibit the growth of various cancer cells, including colorectal, breast, and pancreatic cancer cells. It does so by inhibiting the Wnt pathway, which is often overactivated in cancer cells, leading to uncontrolled cell proliferation. XAV-939 has also been studied for its potential in treating Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, XAV-939 has been studied for its potential in treating osteoporosis by promoting bone formation.
特性
IUPAC Name |
1-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-12(2)19-15(14-4-3-7-18-10-14)20-16(11)21-8-5-13(6-9-21)17(22)23/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCIIBMZWYZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C(=O)O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)

![1-[2-[2-(3-anilinopyrrolidin-1-yl)ethylsulfonyl]ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B7553118.png)
![1-benzyl-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]indole-3-carboxamide](/img/structure/B7553126.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B7553128.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)

![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)